2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole
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Description
2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H22N4O2S2 and its molecular weight is 366.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
- The 1,3,4-thiadiazole core is recognized for its pharmacological significance in medicinal chemistry. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited significant biological activities. Notably, compounds with this core showed high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. One compound demonstrated cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, highlighting its potential for chemotherapy applications to minimize cytotoxicity against cancer cells (Gür et al., 2020).
Anti-Leishmanial Activity
- A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized, introducing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety via click chemistry. These compounds were tested for their anti-leishmanial activity against the promastigote form of Leishmania major. The study found significant activity, with one compound notably reducing the number of intracellular amastigotes, indicating its potential as a candidate for anti-leishmanial drug development (Tahghighi et al., 2012).
Antituberculosis Activity
- Synthesized 1,3,4-thiadiazole derivatives were evaluated for their antituberculosis activity against Mycobacterium tuberculosis. Some compounds showed promising activity, with variations in efficacy observed among different derivatives. This indicates the potential of 1,3,4-thiadiazole derivatives in developing new antituberculosis agents (Foroumadi et al., 2004).
Antimicrobial Drug Development
- A new series of 1,3,4-thiadiazoles synthesized via a solvent-free method exhibited significant antimicrobial activity against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The study highlighted one compound, in particular, showing strong interactions in molecular docking studies against microbial enzymes, suggesting its potential as an antimicrobial drug candidate (Shehadi et al., 2022).
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c1-19-4-6-20(7-5-19)15-17-18-16(24-15)23-11-12-8-13(21-2)10-14(9-12)22-3/h8-10H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBAVHMLJOXEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.